molecular formula C10H7ClO B11912683 1H-Indene-3-carbonyl chloride CAS No. 351422-92-9

1H-Indene-3-carbonyl chloride

Cat. No.: B11912683
CAS No.: 351422-92-9
M. Wt: 178.61 g/mol
InChI Key: KTHQWCHOOYLPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene-3-carbonyl chloride is an organic compound with the molecular formula C10H7ClO It is a derivative of indene, a bicyclic hydrocarbon, and contains a carbonyl chloride functional group at the third position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene-3-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1H-indene-3-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C9H7COOH+SOCl2C9H7COCl+SO2+HCl\text{C9H7COOH} + \text{SOCl2} \rightarrow \text{C9H7COCl} + \text{SO2} + \text{HCl} C9H7COOH+SOCl2→C9H7COCl+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors to ensure better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Reduction: The compound can be reduced to 1H-indene-3-carboxaldehyde or 1H-indene-3-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of this compound can yield 1H-indene-3-carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

    Esters: Reaction with alcohols.

    Amides: Reaction with amines.

    Carboxylic Acids: Oxidation products.

Scientific Research Applications

1H-Indene-3-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Mechanism of Action

The mechanism of action of 1H-Indene-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the indene moiety into target molecules.

Comparison with Similar Compounds

    1H-Indene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

    1H-Indene-3-carboxaldehyde: Contains an aldehyde group at the third position.

    1H-Indene-3-methanol: Contains a hydroxymethyl group at the third position.

Uniqueness: 1H-Indene-3-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives

Properties

CAS No.

351422-92-9

Molecular Formula

C10H7ClO

Molecular Weight

178.61 g/mol

IUPAC Name

3H-indene-1-carbonyl chloride

InChI

InChI=1S/C10H7ClO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2

InChI Key

KTHQWCHOOYLPPS-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.